



# Application Notes and Protocols: NIBR-17 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | NIBR-17  |           |
| Cat. No.:            | B1394522 | Get Quote |

A Pivot to a Representative Novartis Compound: Secukinumab

Initial searches for "NIBR-17" identified a research chemical with CAS number 944396-88-7, described as a pan-class I PI3K inhibitor. The designation "NIBR" likely refers to the Novartis Institutes for BioMedical Research. However, publicly available information regarding the use of NIBR-17 in combination with other drugs, including quantitative data and detailed experimental protocols, is scarce.

To provide a comprehensive and actionable resource for researchers, this document will focus on a well-characterized therapeutic agent from Novartis that is extensively studied in combination therapies: Secukinumab (AIN457, Cosentyx®). Secukinumab is a human monoclonal antibody that selectively targets and neutralizes interleukin-17A (IL-17A), a key cytokine implicated in various inflammatory and autoimmune diseases.[1][2][3][4][5] This shift allows for the creation of detailed application notes and protocols that meet the user's core requirements.

# Introduction to Secukinumab and Combination Therapy Rationale

Secukinumab is approved for the treatment of several inflammatory conditions, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[6][7][8][9] The rationale for using Secukinumab in combination with other drugs stems from the multifactorial nature of these diseases. Targeting multiple inflammatory pathways can lead to enhanced efficacy, a broader



therapeutic window, and potentially a reduction in the required doses of individual agents, thereby minimizing side effects.[10][11] Combination strategies often aim to address different aspects of the disease pathogenesis that may not be fully addressed by IL-17A inhibition alone.

# Secukinumab Combination Therapies: Preclinical and Clinical Data

A growing body of evidence from preclinical studies and clinical trials supports the use of Secukinumab in combination with various therapeutic agents.

# Combination with Conventional Synthetic DMARDs (csDMARDs)

In psoriatic arthritis, Secukinumab is often used in combination with methotrexate (MTX), a commonly used csDMARD. Clinical trials have shown that the combination of Secukinumab and MTX is effective and generally well-tolerated.[11]

Table 1: Efficacy of Secukinumab in Combination with Methotrexate in Psoriatic Arthritis

| Trial/Study | Patient<br>Population | Treatment<br>Arms             | Key<br>Efficacy<br>Endpoint     | Results | Reference       |
|-------------|-----------------------|-------------------------------|---------------------------------|---------|-----------------|
| FUTURE 2    | Active PsA            | Secukinumab<br>300mg +<br>MTX | ACR20<br>response at<br>Week 24 | 54%     | NCT0175263<br>4 |
| FUTURE 2    | Active PsA            | Secukinumab<br>150mg +<br>MTX | ACR20<br>response at<br>Week 24 | 51%     | NCT0175263<br>4 |
| FUTURE 2    | Active PsA            | Placebo +<br>MTX              | ACR20<br>response at<br>Week 24 | 15%     | NCT0175263<br>4 |

ACR20: American College of Rheumatology 20% improvement criteria.



### **Combination with Other Biologics and Small Molecules**

Real-world evidence suggests that for patients with an inadequate response to Secukinumab monotherapy, combination with other agents like apremilast (a PDE4 inhibitor) can be beneficial.[12]

Table 2: Real-World Evidence of Secukinumab Combination Therapy in Psoriasis

| Study                  | Patient<br>Population                                  | Combinatio<br>n Therapy          | Key<br>Outcome        | Results                              | Reference |
|------------------------|--------------------------------------------------------|----------------------------------|-----------------------|--------------------------------------|-----------|
| Megna et al.<br>(2021) | Plaque Psoriasis with secondary failure to Secukinumab | Secukinumab<br>+ Apremilast      | PASI 75 at<br>Week 16 | Achieved in the majority of patients | [10]      |
| Megna et al.<br>(2021) | Plaque Psoriasis with secondary failure to Secukinumab | Secukinumab<br>+<br>Methotrexate | PASI 75 at<br>Week 16 | Achieved in the majority of patients | [10]      |
| Megna et al.<br>(2021) | Plaque Psoriasis with secondary failure to Secukinumab | Secukinumab<br>+<br>Cyclosporine | PASI 75 at<br>Week 16 | Achieved in the majority of patients | [10]      |

PASI 75: 75% reduction in the Psoriasis Area and Severity Index score.

# Signaling Pathways IL-17A Signaling Pathway and Point of Intervention for Secukinumab

Interleukin-17A, primarily produced by Th17 cells, plays a crucial role in the inflammatory cascade. It binds to its receptor (IL-17R) on various cell types, including keratinocytes and



fibroblasts, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. This signaling cascade contributes to neutrophil recruitment, tissue inflammation, and the clinical manifestations of diseases like psoriasis. Secukinumab acts by directly binding to and neutralizing IL-17A, thereby preventing its interaction with the IL-17 receptor and inhibiting downstream inflammatory signaling.[4][13]



Click to download full resolution via product page

IL-17A signaling pathway and Secukinumab's mechanism of action.

# **Experimental Protocols**

The following are representative protocols for assays commonly used to evaluate the effects of Secukinumab in combination with other drugs in preclinical and clinical settings.

## **In Vitro Neutralization Assay**

Objective: To determine the in vitro neutralizing activity of Secukinumab on IL-17A-induced cytokine production.

#### Materials:

- Human primary cells (e.g., dermal fibroblasts or synoviocytes)
- Recombinant human IL-17A
- Secukinumab



- Test compound (for combination studies)
- Cell culture medium and supplements
- ELISA kits for downstream cytokines (e.g., IL-6, CXCL1)

#### Protocol:

- Seed primary cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of Secukinumab and the test compound in cell culture medium.
- Pre-incubate Secukinumab and/or the test compound with a fixed concentration of recombinant human IL-17A for 1 hour at 37°C.
- Remove the culture medium from the cells and add the pre-incubated cytokine/antibody/compound mixtures.
- Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
- Collect the cell culture supernatants.
- Quantify the concentration of a downstream cytokine (e.g., IL-6) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
- Calculate the IC50 value for Secukinumab in the presence and absence of the test compound to assess synergistic, additive, or antagonistic effects.





Click to download full resolution via product page

Workflow for an in vitro neutralization assay.

## **Western Blot for Signaling Pathway Analysis**

Objective: To investigate the effect of Secukinumab and a combination drug on IL-17A-induced signaling pathways (e.g., NF-kB activation).

Materials:



- Cell lysates from in vitro experiments
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and membranes (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

#### Protocol:

- Lyse cells treated with IL-17A, Secukinumab, and/or the test compound and quantify protein concentration.
- Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- · Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane three times with TBST.



- Add chemiluminescent substrate and capture the signal using an imaging system.
- Quantify band intensities and normalize to a loading control (e.g., β-actin).

#### In Vivo Animal Model of Psoriasis-like Skin Inflammation

Objective: To evaluate the in vivo efficacy of Secukinumab in combination with another therapeutic agent in a mouse model of psoriasis.

#### Materials:

- Imiquimod (IMQ) cream (5%)
- Secukinumab (or a murine cross-reactive anti-IL-17A antibody)
- Test compound
- Mice (e.g., BALB/c or C57BL/6)
- Calipers for measuring ear thickness
- Scoring system for skin inflammation (e.g., PASI)
- Histology reagents

#### Protocol:

- Acclimatize mice for at least one week before the experiment.
- Apply a daily topical dose of IMQ cream to the shaved back and right ear of each mouse for a specified number of days (e.g., 5-7 days) to induce psoriasis-like skin inflammation.
- Administer Secukinumab (or its murine equivalent) and the test compound via the desired route (e.g., intraperitoneal or subcutaneous injection) according to the study design (prophylactic or therapeutic).
- Monitor and record the following parameters daily:
  - Body weight







- Ear thickness using calipers
- Skin inflammation severity using a modified PASI score (erythema, scaling, and thickness).
- At the end of the experiment, euthanize the mice and collect skin and ear tissue for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., cytokine levels by qPCR or ELISA).
- Compare the treatment groups to the vehicle control group to assess the efficacy of the combination therapy.





Click to download full resolution via product page

Workflow for an in vivo psoriasis-like skin inflammation model.

### **Conclusion**

While specific data on **NIBR-17** in combination therapies is not publicly available, the extensive research on the Novartis compound Secukinumab provides a robust framework for understanding and designing combination therapy studies targeting the IL-17 pathway. The provided data, signaling pathway diagrams, and experimental protocols offer a valuable



resource for researchers and drug development professionals working in the field of inflammatory and autoimmune diseases. Future investigations into novel compounds like **NIBR-17** will benefit from the established methodologies and clinical insights gained from studies with agents like Secukinumab.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Cosentyx | Kersten Compliance [kerstencompliance.com]
- 3. InVivoSIM anti-human IL-17A (Secukinumab Biosimilar) | Bio X Cell [bioxcell.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Secukinumab StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Secukinumab Improves Physical Function in Subjects With Plaque Psoriasis and Psoriatic Arthritis: Results from Two Randomized, Phase 3 Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. Secukinumab in the Treatment of Psoriasis: A Narrative Review on Early Treatment and Real-World Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T cell epitope mapping of secukinumab and ixekizumab in healthy donors PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimizing Secukinumab Treatment in Psoriasis with Concomitant Methotrexate Administration: Minireview and A Case Report PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apremilast Coadministered with Secukinumab for Safe and Effective Control of Psoriasis with Resultant Reduction of Maintenance Dose of the Biologic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: NIBR-17 in Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1394522#nibr-17-in-combination-with-other-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com